(Adamantan-1-yloxy)-acetic acid
Description
Properties
IUPAC Name |
2-(1-adamantyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNSYNZPEBDAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Adamantan 1 Yloxy Acetic Acid
Conventional Synthetic Pathways
The traditional syntheses of (adamantan-1-yloxy)-acetic acid predominantly rely on two well-established reaction types: nucleophilic substitution on adamantyl halides and the hydrolysis of corresponding ester precursors. These methods are foundational in providing access to this versatile building block.
Strategies Involving Nucleophilic Substitution on Adamantyl Halides
A primary route to this compound involves the reaction of an adamantyl derivative with a haloacetic acid or its ester. A common approach is the reaction between adamantan-1-ol and chloroacetic acid under basic conditions. In a typical procedure, these reactants are combined in a suitable solvent, such as dichloromethane, often with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). The acid facilitates the formation of the adamantyl cation, which then reacts with the chloroacetate (B1199739) anion to form the ether bond. The reaction is typically carried out at temperatures ranging from 0 to 25°C. Subsequent neutralization and purification steps, such as silica (B1680970) gel chromatography, are required to isolate the final product.
Another variation involves the use of bromoacetic acid esters. While specific examples for the direct synthesis of this compound are not detailed in the provided results, the general principle of nucleophilic substitution by an alcohol on an alpha-halo ester is a well-established method in organic chemistry.
The Mitsunobu reaction also presents a viable, albeit more costly, pathway. This reaction typically affords adamantyl ethers in yields of 70–85%. However, the high cost of reagents and the generation of phosphine (B1218219) oxide byproducts can limit its large-scale applicability.
Hydrolysis of Corresponding Esters
A frequently employed strategy for obtaining this compound is the hydrolysis of its corresponding esters, such as the ethyl or methyl ester. scirp.org This hydrolysis can be carried out under either acidic or basic conditions. libretexts.org
In an acidic hydrolysis, the ester is typically heated under reflux with a dilute acid, for instance, dilute hydrochloric or sulfuric acid. libretexts.org This reaction is reversible, and to drive it to completion, an excess of water (from the dilute acid) is used. libretexts.org
Alkaline hydrolysis, often referred to as saponification, is the more common method. libretexts.org The ester is heated under reflux with a dilute alkali solution, such as sodium hydroxide (B78521). libretexts.org This process offers the advantages of being an irreversible reaction and yielding products that are easier to separate. libretexts.org The initial product is the sodium salt of the carboxylic acid. To obtain the free acid, the reaction mixture is acidified with a strong acid, like hydrochloric acid, after the initial hydrolysis and removal of the alcohol byproduct. libretexts.org For example, a mixture of the (5-chloroquinolin-8-yloxy) acetic acid methyl ester and lithium hydroxide monohydrate in a solvent system of THF, methanol (B129727), and water is heated at reflux. scirp.org After concentration, the aqueous layer is acidified to precipitate the final carboxylic acid product. scirp.org
Advanced and Sustainable Synthetic Approaches
In recent years, a growing emphasis on efficiency and environmental responsibility has driven the development of more advanced and sustainable methods for chemical synthesis.
Catalytic Methods for Enhanced Reaction Efficiency
Catalysis plays a crucial role in modern organic synthesis by improving reaction rates, yields, and selectivity. In the synthesis of adamantane (B196018) derivatives, Lewis acids are often employed to promote the formation of the adamantyl cation, a key intermediate. ucla.edu For instance, trifluoromethanesulfonic acid has been used as a catalyst in the reaction of 1-adamantanol (B105290) with chloroacetic acid. Other research has explored the use of metal complex catalysts, such as Fe(acac)₃, in the reaction of 1-hydroxyadamantane with acetylacetone, which proceeds in the presence of a catalytic amount of HBr. lookchem.com
Flow chemistry represents a significant advancement in sustainable synthesis. A novel, metal-free process for the synthesis of a related triazolyl acetic acid derivative was developed using a continuous, one-pot method in a flow reactor, achieving higher yields compared to batch processes and allowing for the safe handling of a highly energetic intermediate. rsc.org Such methodologies could potentially be adapted for the synthesis of this compound to enhance safety and efficiency.
Green Chemistry Principles in Synthesis Design
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. The development of more environmentally benign synthetic routes is a key area of research. One of the core principles is the use of safer solvents and reaction conditions. For example, some syntheses are now being carried out in aqueous media to avoid the use of chlorinated solvents.
Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important consideration. The development of catalytic, one-pot reactions that minimize waste and purification steps aligns with the principles of green chemistry. rsc.org The innovative photocatalytic synthesis of acetic acid from CO₂ and methanol under ambient conditions, while not directly related to the target compound, highlights the trend towards using renewable feedstocks and energy sources in chemical production. rsc.org
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of this compound and related adamantane derivatives hinges on the formation of the adamantyl cation. The mechanism typically involves the protonation of a precursor, such as adamantan-1-ol, by a strong acid. ucla.edu This leads to the departure of a leaving group (e.g., water) and the formation of the tertiary adamantyl carbocation. ucla.edu This cation is then trapped by a nucleophile, in this case, the oxygen atom of a haloacetate or a similar species, to form the ether linkage. ucla.edu
In the context of forming substituted adamantanones, a similar mechanism is proposed where an electrophile adds to a double bond in a bicyclic precursor, generating a tertiary carbocation. ucla.edu A subsequent intramolecular cyclization forms the adamantyl cation, which is then attacked by a nucleophile. ucla.edu The stability of the adamantyl cation is a key factor in these rearrangements and substitution reactions. ucla.edu
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (Adamantan-1-yloxy)-acetic acid. Through one-dimensional (1D) and multi-dimensional (2D, 3D) experiments, a complete picture of the atomic arrangement can be assembled. researchgate.net
Proton NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the adamantane (B196018) cage and the acetic acid moiety.
The adamantane framework gives rise to a set of signals typically found in the upfield region of the spectrum. Based on data from similar adamantane derivatives, the protons of the cage are expected to appear as multiplets between approximately δ 1.60 and 2.20 ppm. chemicalbook.com The methylene (B1212753) protons (-O-CH₂-COOH) adjacent to the ether oxygen are deshielded and would be expected to produce a singlet at a lower field, typically around δ 4.0 ppm. The acidic proton of the carboxyl group (-COOH) is highly deshielded and characteristically appears as a broad singlet far downfield, often above δ 10.0 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Adamantane-CH₂ | ~ 1.60 - 1.80 | Multiplet |
| Adamantane-CH | ~ 2.15 | Multiplet |
| -O-CH₂-COOH | ~ 4.0 | Singlet |
Carbon-13 NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of this compound will show distinct signals for the adamantane carbons and the acetic acid carbons. The high symmetry of the adamantane cage simplifies the spectrum.
The carbon atoms of the adamantane cage typically resonate at specific chemical shifts; for adamantane itself, signals appear at approximately 28.5 and 37.9 ppm. chemicalbook.com In this compound, the quaternary carbon atom of the adamantane cage bonded to the ether oxygen (C-1) is significantly deshielded and would appear downfield, estimated around 70-80 ppm. The remaining secondary (-CH₂-) and tertiary (-CH-) carbons of the cage would have shifts slightly perturbed from those of unsubstituted adamantane. The methylene carbon of the acetic acid group (-O-C H₂-COOH) is expected around 65-70 ppm, while the carbonyl carbon (-C OOH) will be the most deshielded signal in the spectrum, typically appearing in the range of δ 170-180 ppm. chemicalbook.comhmdb.ca
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Adamantane C-1 (Quaternary, -C-O) | ~ 75 |
| Adamantane CH | ~ 35 |
| Adamantane CH₂ | ~ 30 & 40 |
| -O-CH₂-COOH | ~ 67 |
Multi-Dimensional NMR Techniques
While 1D NMR provides fundamental data, multi-dimensional NMR techniques are essential for unambiguous structural confirmation. researchgate.netnih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons within the adamantane cage, confirming their connectivity and relative positions. It helps differentiate the various overlapping multiplets of the adamantane protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D experiments correlate proton signals with their directly attached carbon atoms. This technique is crucial for assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For this compound, with a molecular formula of C₁₂H₁₈O₃, the calculated monoisotopic mass is 210.12560 Da. An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from any isobaric compounds (molecules with the same nominal mass but different elemental formulas). shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is often used to assess the purity of a sample and to identify its components based on their retention times and mass spectra. dergipark.org.tr
For a compound like this compound, derivatization (such as conversion to a more volatile methyl or ethyl ester) may be necessary prior to GC-MS analysis to prevent thermal decomposition and improve chromatographic behavior. grafiati.com Upon ionization in the mass spectrometer, the molecule would undergo characteristic fragmentation. The most prominent fragmentation pathway would likely involve the cleavage of the ether bond, leading to the formation of the highly stable adamantyl cation at a mass-to-charge ratio (m/z) of 135. This fragment is a hallmark of adamantane-containing compounds. Other fragments corresponding to the loss of the carboxyl group or parts of the acetic acid side chain would also be expected, providing a unique fragmentation pattern that serves as a fingerprint for the molecule's identity.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adamantane |
| 1-Adamantanecarboxylic acid |
| Acetic acid |
| Carbon disulfide |
| Ethanol |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. The spectra are characterized by vibrations of the adamantane cage, the ether linkage, and the carboxylic acid moiety.
The adamantane cage gives rise to a series of characteristic C-H and C-C stretching and bending vibrations. The C-H stretching modes are typically observed in the 2850-2960 cm⁻¹ region. researchgate.net The rigid, strain-free cage structure produces a unique and complex fingerprint region with multiple bands corresponding to C-C stretches and various bending and rocking modes between 600 and 1500 cm⁻¹. researchgate.netcdnsciencepub.com
The ether linkage (C-O-C) is identified by its strong, characteristic asymmetric stretching vibration. For alkyl ethers, this band is typically prominent in the IR spectrum and appears in the 1070-1150 cm⁻¹ range. spectroscopyonline.comlibretexts.orgwiley.com The corresponding symmetric stretch is often weak in the IR spectrum but may be more prominent in the Raman spectrum.
The carboxylic acid group (-COOH) presents several distinct vibrational bands. The most notable is the C=O stretching vibration, which appears as a very strong and sharp band in the IR spectrum, typically between 1700 and 1725 cm⁻¹ for saturated carboxylic acid dimers. crunchchemistry.co.uk The O-H stretch of the carboxyl group is also highly characteristic, appearing as a very broad absorption in the 2500-3300 cm⁻¹ region, often overlapping with the C-H stretching bands. crunchchemistry.co.uk The C-O stretching and O-H in-plane bending vibrations are coupled and give rise to bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. kurouskilab.com
The combined spectral features provide a unique fingerprint for this compound. A summary of the expected key vibrational modes is presented below.
Table 1: Characteristic Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Functional Group |
|---|---|---|---|---|
| 2850-3300 | Strong, Broad | Medium | ν(O-H) | Carboxylic Acid |
| 2850-2960 | Strong | Strong | ν(C-H) | Adamantane & CH₂ |
| 1700-1725 | Very Strong | Medium | ν(C=O) | Carboxylic Acid |
| 1450-1470 | Medium | Medium | δ(CH₂) | Adamantane & CH₂ |
| 1395-1440 | Medium | Weak | δ(O-H) in-plane + ν(C-O) | Carboxylic Acid |
| 1210-1320 | Strong | Medium | ν(C-O) + δ(O-H) in-plane | Carboxylic Acid |
| 1070-1150 | Strong | Weak | νₐₛ(C-O-C) | Ether |
ν = stretching; δ = bending (scissoring); γ = bending (out-of-plane); as = asymmetric. Intensities are approximate and can vary based on sample preparation and instrumental conditions.
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are indispensable for determining the purity of this compound, quantifying impurities, and, when necessary, separating isomers.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purity assessment of this compound and related adamantane derivatives. researchgate.netresearchgate.net The technique separates compounds based on their hydrophobicity.
Standard methodologies employ a nonpolar stationary phase, typically octadecyl-silica (C18), with a polar mobile phase. researchgate.net The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.com To ensure good peak shape and prevent tailing for the acidic analyte, the mobile phase is often acidified with additives such as formic acid or trifluoroacetic acid. Detection is commonly achieved using a UV detector, typically set at a low wavelength (e.g., 200-220 nm) where the carboxyl and ether functionalities absorb.
Table 2: Typical RP-HPLC Conditions for Analysis of Adamantane Carboxylic Acids
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 210 nm |
| Injection Vol. | 10 µL |
These conditions are representative and may require optimization for specific impurity profiles.
Direct analysis of this compound by gas chromatography (GC) is generally not feasible due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. lmaleidykla.lt To overcome this, derivatization is required to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative, typically an ester. colostate.edu
A common derivatization strategy is esterification, for example, by reaction with an alcohol (like methanol or ethanol) under acidic catalysis, or by using more efficient alkylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com Another approach involves reaction with diazomethane (B1218177) or diphenyl diazomethane to form the corresponding methyl or diphenylmethyl ester. acs.org Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification of the parent compound and any impurities. nih.govresearchgate.net
Table 3: GC Derivatization and Analysis Example
| Step | Procedure |
|---|---|
| Derivatization | Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst.Method: Dissolve sample in pyridine, add excess BSTFA, and heat at 60-70 °C for 30 minutes. sigmaaldrich.com |
| GC Column | DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temp. | 270 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| MS Detector Temp. | 280 °C (Transfer Line), 230 °C (Ion Source) |
TMCS = Trimethylchlorosilane
This compound itself is an achiral molecule. However, derivatives of adamantane can be chiral, particularly when substituents are introduced at positions that create a stereocenter, such as in 1,2-disubstituted adamantanes. mdpi.com In the context of developing derivatives of this compound that may be chiral, the determination of enantiomeric purity is critical.
HPLC using chiral stationary phases (CSPs) is the premier technique for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely successful for resolving a broad range of chiral compounds, including adamantane derivatives. researchgate.netmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which differ in stability.
The mobile phase for chiral separations is typically a mixture of a nonpolar alkane (like n-hexane or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
Table 4: General Chiral HPLC Methodology for Adamantane Derivatives
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Additives | Small amounts of an acid (e.g., trifluoroacetic acid) may be added for acidic analytes to improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 25 °C |
| Detector | UV at 220 nm or Circular Dichroism (CD) |
Chemical Reactivity and Strategic Derivatization of Adamantan 1 Yloxy Acetic Acid
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle that allows for a variety of chemical transformations, including esterification, amidation, reduction, and oxidation. These reactions are fundamental in modifying the polarity, solubility, and biological activity of the parent molecule.
Esterification of (adamantan-1-yloxy)-acetic acid is a common strategy to mask the polar carboxylic acid group, thereby increasing its lipophilicity and potentially altering its pharmacokinetic profile. Standard esterification methods, such as the Fischer-Speier esterification, can be employed, typically involving reaction with an alcohol in the presence of a strong acid catalyst.
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be used. For instance, the reaction of this compound with alcohols in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a high-yielding route to the corresponding esters. The synthesis of quinine (B1679958) esters with adamantane (B196018) fragments has been reported, highlighting the utility of such derivatization. nih.gov
A comparative analysis of different esterification methods for carboxylic acids is presented below. organic-chemistry.org
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents | Harsh conditions, may not be suitable for sensitive substrates |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP | Room temperature, CH₂Cl₂ | Mild conditions, high yields | Formation of urea (B33335) byproducts, cost of reagents |
| Alkylation of Carboxylate | Alkyl halide, Base (e.g., K₂CO₃) | 50°C, MeCN | Good for simple alkyl esters | Potential for side reactions |
| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | 25°C, THF | Mild, good for secondary alcohols | Stoichiometric phosphine (B1218219) oxide byproduct, cost |
Research has demonstrated the synthesis of various ester derivatives of adamantane-containing carboxylic acids. For example, the reaction of adamantane-1-carboxylic acid with different alcohols in the presence of a catalyst can yield the corresponding esters. researchgate.net While specific studies on the extensive esterification of this compound are not widely documented, the general principles of these reactions are directly applicable.
The conversion of the carboxylic acid group of this compound into an amide is another crucial transformation, often employed in the synthesis of biologically active molecules. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, which can be critical for molecular recognition at biological targets.
The synthesis of amides from this compound typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC, are widely used for their efficiency and mild reaction conditions. These methods are routinely used in the synthesis of complex molecules, including inhibitors of 11-β-hydroxysteroid dehydrogenase-1 that feature an adamantane-amide linkage. acs.org
The synthesis of adamantane carboxamides is a well-established field, with numerous examples of coupling adamantane carboxylic acids with various amines. researchgate.netnih.gov These established protocols can be directly extrapolated to the synthesis of (adamantan-1-yloxy)acetamides.
The carboxylic acid functional group of this compound can be reduced to the corresponding primary alcohol, 2-(adamantan-1-yloxy)ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The resulting alcohol can serve as a precursor for further derivatization, such as the introduction of different functional groups via substitution reactions. Softer reducing agents like borane (B79455) (BH₃) can also be effective.
Conversely, while the carboxylic acid group is already in a high oxidation state, the adamantane cage is susceptible to oxidation under certain conditions. Strong oxidizing agents can lead to the functionalization or even degradation of the adamantane ring. For instance, treatment with oxidizing agents in the presence of a catalyst can introduce hydroxyl or keto groups at the tertiary bridgehead positions of the adamantane cage. researchgate.net However, selective oxidation of the adamantane cage without affecting the ether linkage and the acetic acid side chain would require carefully controlled reaction conditions.
Functionalization of the Adamantane Cage
The adamantane cage of this compound is composed of strong, unactivated C-H bonds, making their selective functionalization a significant chemical challenge. nih.gov However, recent advances in synthetic methodology have provided several strategies to achieve this, broadly categorized into remote functionalization and C-H bond activation.
Remote functionalization involves the activation of a C-H bond that is spatially close to a directing group but separated by several bonds. In the case of this compound, the ether oxygen and the carboxylic acid group can potentially act as directing groups, influencing the regioselectivity of reactions on the adamantane cage.
Radical-based functionalization is a common approach for introducing new substituents onto the adamantane core. nih.gov These reactions often proceed via the abstraction of a hydrogen atom from a tertiary C-H bond, which is the most reactive site on the adamantane cage, to form a stable adamantyl radical. This radical can then be trapped by various reagents to introduce functional groups such as halogens, cyano groups, or carbon-carbon bonds. For example, the cyanation of adamantane derivatives has been achieved using phthalimido-N-oxyl (PINO) as a hydrogen abstracting reagent. d-nb.info
The table below summarizes some radical-based functionalization methods applicable to adamantane derivatives. nih.gov
| Reaction Type | Reagents | Typical Products |
| Halogenation | Br₂, light or heat | Bromoadamantanes |
| Cyanation | p-Toluenesulfonyl cyanide, PINO | Cyanoadamantanes |
| Carbonylation | CO, Benzyl (B1604629) alcohol, DTBP | Adamantane benzyl esters |
| Alkylation (Giese-type) | Electrophilic alkene, radical initiator | Alkylated adamantanes |
Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the selective functionalization of unactivated C-H bonds. uni-giessen.decuni.cz This strategy often relies on the use of a directing group to position the metal catalyst in close proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization.
For this compound, the ether oxygen or a derivative of the carboxylic acid group could serve as a directing group. Palladium-catalyzed reactions are particularly prominent in this area. For instance, amides derived from 1-adamantanecarboxylic acid have been shown to direct the arylation of the adjacent C-H bonds. cuni.cz Similar directing effects could be envisaged for derivatives of this compound.
The mechanisms of C-H activation are diverse and can include oxidative addition, sigma-bond metathesis, and electrophilic activation. uni-giessen.de The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. Research into the directed C-H functionalization of bridged cycloalkanes, including adamantane, has demonstrated the feasibility of introducing functional groups at specific positions on the cage. cuni.cz For example, palladium(II) acetate (B1210297) has been used to catalyze the C-H bond arylation and oxidation of diamondoids. cuni.cz
Synthesis of Novel this compound Derivatives
The strategic derivatization of this compound is a key area of research, driven by the desire to modulate its physicochemical and pharmacological properties. The core structure, featuring a bulky, lipophilic adamantane cage linked via an ether bridge to a flexible carboxylic acid moiety, offers multiple avenues for chemical modification. These modifications are typically aimed at enhancing target affinity, improving pharmacokinetic profiles, and exploring structure-activity relationships (SAR).
Rational Design Principles for Structural Modification
The rational design of novel this compound derivatives is guided by established medicinal chemistry principles, including SAR studies, computational modeling, and an understanding of the role of the adamantane moiety in molecular interactions.
The adamantane group is a rigid, three-dimensional (3D) lipophilic scaffold. ontosight.ai Its cage-like structure is often used in drug design to fill hydrophobic pockets within biological targets, such as enzyme active sites or receptor binding domains. nih.gov This can lead to enhanced binding affinity and selectivity. hzdr.de The derivatization strategy for this part of the molecule often involves:
Substitution on the Adamantane Cage: Introducing functional groups onto the adamantane skeleton, although chemically challenging, can modulate lipophilicity and introduce new interaction points.
Bioisosteric Replacement: Replacing the adamantane cage with other bulky, lipophilic groups to fine-tune properties like solubility and metabolic stability. nih.gov
The (acyloxy)acetic acid portion of the molecule provides a versatile handle for modification. The carboxylic acid group is a key site for forming salts or esters, and its acidic nature often plays a crucial role in binding to biological targets through hydrogen bonding or ionic interactions. Key design principles for this segment include:
Amide and Ester Formation: The carboxylic acid can be readily converted into a wide array of amides and esters. This is a common strategy to explore SAR by introducing diverse substituents that can probe interactions with the target protein. nih.govnih.gov For instance, coupling with various amines or alcohols can introduce new functional groups, alter steric bulk, and modify hydrogen bonding potential.
Chain Homologation or Variation: The length and nature of the linker between the adamantane oxygen and the carboxyl group can be altered to optimize the spatial orientation of the key functional groups.
Computational methods such as molecular docking are frequently employed to predict how newly designed analogs will interact with a specific biological target. nih.gov This allows for the prioritization of synthetic targets that are most likely to exhibit improved activity, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of derivatives with their biological activity, providing further guidance for rational design. researchgate.net
Incorporation of Bioisosteric Moieties
Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties while maintaining the primary biological activity. For this compound, bioisosteric modifications can be applied to both the adamantane cage and the carboxylic acid function.
Replacement of the Adamantane Moiety: The adamantane group itself is often considered a bioisostere for phenyl or other bulky aromatic groups. However, its high lipophilicity can sometimes lead to poor aqueous solubility. nih.gov To address this, researchers have explored replacing the adamantane cage with other saturated polycyclic scaffolds. These replacements aim to mimic the 3D space-filling properties of adamantane while introducing subtle changes in lipophilicity, polarity, and solubility. nih.gov
Table 1: Bioisosteric Replacements for the Adamantane Group
| Bioisostere | Rationale for Replacement | Potential Impact on Properties |
|---|---|---|
| Bicyclo[2.2.2]octane (BCO) | Similar size and 3D shape to adamantane. nih.gov | May improve aqueous solubility and alter metabolic profile. |
| Norcamphane | Natural product-derived lipophilic group. | Can improve water solubility compared to adamantane derivatives. nih.gov |
| Cubane | Highly strained, rigid cage structure. | Provides a different geometric presentation of substituents. |
Replacement of the Carboxylic Acid Moiety: The carboxylic acid group is ionizable at physiological pH, which can be detrimental for cell membrane permeability. Furthermore, it can be a target for rapid metabolic degradation. Replacing the carboxylic acid with a non-classical bioisostere can mitigate these issues. cambridgemedchemconsulting.com These replacements are typically designed to have a similar pKa and to act as hydrogen bond acceptors.
Table 2: Bioisosteric Replacements for the Carboxylic Acid Group
| Bioisostere | Key Features | Potential Advantages |
|---|---|---|
| 1H-Tetrazole | Similar pKa to carboxylic acid (around 4.5). cambridgemedchemconsulting.com | Increased metabolic stability; can improve oral bioavailability. |
| Hydroxamic Acid Ester | Can act as a hydrogen bond donor/acceptor. | May be more resistant to metabolic hydrolysis and O-glucuronidation. cambridgemedchemconsulting.com |
| Acylsulfonamide | Strongly acidic, can mimic the charge of a carboxylate. | Offers different hydrogen bonding patterns and steric profiles. |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all starting materials. nih.govrug.nl The use of MCRs allows for the rapid generation of large and diverse libraries of compounds from simple building blocks, making it an attractive approach for lead discovery and optimization. nih.gov
This compound is an excellent substrate for several well-known MCRs due to its carboxylic acid functionality.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide. By using this compound as the carboxylic acid component, a diverse library of α-acetamido amides can be synthesized in a single step. This strategy allows for the simultaneous introduction of three new points of diversity into the molecular scaffold.
A potential Ugi reaction scheme: this compound + R¹-NH₂ + R²-CHO + R³-NC → (Adamantan-1-yloxy)-acetyl-N(R¹)-C(R²)-C(O)NH-R³
Passerini Three-Component Reaction (P-3CR): The Passerini reaction is another powerful MCR that combines a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy carboxamide. Using this compound in a P-3CR would yield derivatives where the adamantane-containing moiety is attached via an ester linkage to a new stereocenter bearing an amide group.
A potential Passerini reaction scheme: this compound + R¹-CHO + R²-NC → (Adamantan-1-yloxy)-C(O)O-C(R¹)-C(O)NH-R²
The application of MCRs provides a highly modular and efficient route to novel derivatives of this compound. The resulting libraries of compounds can be screened to identify new structure-activity relationships and to develop leads with improved pharmacological profiles.
Table 3: Potential Diversity Points in MCRs with this compound
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Linkage Formed |
|---|---|---|---|---|---|
| Ugi (U-4CR) | This compound | Amine (R¹) | Aldehyde (R²) | Isocyanide (R³) | α-Acetamido amide |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, molecular orbital energies, and other electronic descriptors that govern molecular stability and reactivity.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of adamantane (B196018) derivatives due to its favorable balance of computational cost and accuracy. rsc.orgmdpi.com Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are commonly employed to optimize molecular geometries and calculate electronic properties. acs.orgnih.govresearchgate.net
For (Adamantan-1-yloxy)-acetic acid, DFT calculations would begin with a geometry optimization to find the lowest energy structure. The rigid Td symmetry of the parent adamantane is reduced by the substitution of the (oxy)-acetic acid group. mdpi.com The resulting optimized geometry would provide key data on bond lengths, bond angles, and dihedral angles. Based on studies of analogous compounds like 1-adamantanol (B105290) and 1-adamantane carboxylic acid, DFT calculations provide reliable structural parameters. dergipark.org.trcdnsciencepub.com The calculated total energy and dipole moment offer insights into the molecule's stability and polarity. The presence of the ether oxygen and the carboxylic acid group is expected to induce a significant dipole moment compared to the non-polar parent adamantane.
Table 1: Representative Calculated Electronic Properties of Adamantane Derivatives Using DFT
| Property | Adamantane (Calculated) | 1-Adamantanol (Calculated) dergipark.org.tr | 1-Adamantane Carboxylic Acid (Calculated) dergipark.org.tr |
| Method | B3LYP/6-31G(d) | B3LYP/6-31G(d,p) | B3LYP/6-31G(d,p) |
| Total Energy (Hartree) | -390.7 | -465.9 | -541.0 |
| Dipole Moment (Debye) | 0.0 | ~1.7 D | ~1.9 D |
Note: Data is illustrative and based on typical values found in computational studies of related compounds.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.comacs.org
In this compound, the HOMO is expected to be localized primarily on the adamantane cage and the ether oxygen atom, which has lone pairs of electrons. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group in the acetic acid moiety, which is electron-withdrawing. This separation of the frontier orbitals is typical for substituted adamantanes. uva.es DFT calculations on similar structures, such as 1-adamantanol and 1-adamantane carboxylic acid, show that functionalization significantly alters the HOMO and LUMO energies compared to pristine adamantane. mdpi.comdergipark.org.tr For instance, the HOMO energy increases, and the LUMO energy decreases, leading to a smaller energy gap and suggesting increased reactivity at the substituent site. mdpi.com
Table 2: Representative Calculated Frontier Molecular Orbital Energies (eV) for Adamantane Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) |
| Adamantane (Pristine) mdpi.com | -7.44 | 1.88 | 9.32 |
| 1-Adamantanol dergipark.org.tr | -6.85 | 1.55 | 8.40 |
| 1-Adamantane Carboxylic Acid dergipark.org.tr | -7.10 | 0.95 | 8.05 |
| This compound (Predicted) | ~ -7.0 | ~ 1.0 | ~ 8.0 |
Note: Values are illustrative, based on DFT calculations (e.g., B3LYP/6-31G(d)) from various computational studies.
Molecular Modeling and Conformational Analysis
While the adamantane cage itself is exceptionally rigid, the side chain of this compound introduces conformational flexibility. nih.gov Molecular modeling techniques, from simple molecular mechanics (MM) to more rigorous DFT potential energy surface (PES) scans, are used to explore the rotational freedom around the key single bonds: the Ad-O bond, the O-CH₂ bond, and the CH₂-COOH bond.
The analysis would focus on identifying the low-energy conformers and the transition states that separate them. For the ether linkage (Ad-O-CH₂), different orientations of the acetic acid group relative to the adamantane cage are possible. Similarly, rotation around the CH₂-COOH bond will influence the orientation of the carboxylic acid group, which can have implications for intermolecular interactions such as hydrogen bonding. Studies on adamantyl ethers and esters have shown that computational methods can effectively map these conformational landscapes and determine the relative stabilities of different conformers. nih.gov Dynamic NMR studies on other substituted adamantanes have also been used to experimentally determine rotational barriers, which can be compared with computed values. irb.hr
Table 3: Predicted Stable Conformations and Dihedral Angles for this compound
| Dihedral Angle | Conformer 1 (Predicted) | Conformer 2 (Predicted) |
| C(bridgehead)-Ad-O-C | ~180° (anti) | ~60° (gauche) |
| Ad-O-C-C(OOH) | ~180° (anti) | ~180° (anti) |
| O-C-C(OOH)-O | ~0° (syn) | ~0° (syn) |
| Relative Energy | 0.0 kcal/mol | > 1.0 kcal/mol |
Note: This table is a hypothetical representation of expected results from a conformational analysis. The syn conformation of the carboxylic acid is typically more stable due to intramolecular hydrogen bonding.
In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The high symmetry of the adamantane cage leads to characteristic patterns in its NMR spectra. In the ¹³C NMR spectrum, signals for the four bridgehead carbons (one substituted, three CH) and the six methylene (B1212753) carbons (CH₂) are expected. For the ¹H NMR, signals for the bridgehead protons and the methylene protons would be observed. The accuracy of DFT-predicted NMR shifts for adamantane derivatives is generally good, especially for relative chemical shifts within the molecule. nih.govnist.gov
Table 4: Predicted vs. Experimental NMR Chemical Shifts (ppm) for Adamantane-1-carboxylic acid (as an analogue)
| Atom | Predicted ¹³C Shift (B3LYP/6-311+G(2d,p)) | Experimental ¹³C Shift |
| C=O | 183.5 | 182.7 |
| C(1)-COOH | 40.8 | 41.2 |
| C(bridgehead)-CH | 28.1 | 28.5 |
| C(methylene)-CH₂ | 36.2 | 36.7 |
Note: Data compiled for illustrative purposes from literature on adamantane carboxylic acid. nih.govgoogle.com
Similarly, the vibrational frequencies for an IR spectrum can be calculated. mdpi.com These calculations help in assigning the absorption bands observed in an experimental spectrum. For this compound, key predicted vibrations would include the strong C=O stretching of the carboxylic acid group (typically around 1700-1750 cm⁻¹), the O-H stretch, the C-O-C stretching of the ether linkage, and the characteristic C-H stretching and bending modes of the adamantane cage. nih.govnih.gov
Computational Studies on Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the structures and energies of intermediates and, crucially, transition states (TS). rsc.org
For this compound, computational studies could investigate several reaction types. One example is the substitution reaction at the adamantane cage, such as bromination, which is known to proceed via a stable bridgehead carbocation intermediate. scholarsresearchlibrary.com DFT calculations can model the reaction pathway, identify the transition state for hydride abstraction or bromine addition, and calculate the activation energy, which determines the reaction rate. acs.org
Another area of study would be the reactions of the carboxylic acid group, such as esterification or amidation. Computational models can be used to explore the mechanism of these reactions, for example, by modeling the tetrahedral intermediate formed during nucleophilic acyl substitution and calculating the energy barriers for its formation and collapse. Studies on the decomposition of related adamantane dioxetanes have successfully used DFT to locate transition states and explain the observed chemiluminescence, demonstrating the power of these methods.
Table 5: Illustrative Computed Energy Profile for a Reaction Step (e.g., Bromination of Adamantane)
| Species | Description | Relative Energy (kcal/mol) (B3LYP/6-31G(d)) |
| Reactants (Ad-H + Br₂) | Adamantane + Bromine | 0.0 |
| Transition State (TS) | Structure for H-abstraction by Bromine | +15.2 |
| Intermediate (Ad⁺ + HBr) | Adamantyl cation + Hydrogen bromide | +5.5 |
| Products (Ad-Br + HBr) | 1-Bromoadamantane + Hydrogen bromide | -10.8 |
Note: This is a hypothetical energy profile based on known mechanisms and typical activation energies for such reactions. rsc.orgacs.org
Applications in Specialized Organic Synthesis and Materials Science Academic Focus
Role as a Versatile Building Block in Complex Organic Synthesis
(Adamantan-1-yloxy)-acetic acid serves as a key building block in the assembly of intricate organic molecules, where the adamantane (B196018) group is used to impart specific properties such as thermal stability, lipophilicity, and conformational rigidity. The presence of both a carboxylic acid handle for derivatization and a stable ether linkage allows for its incorporation into a wide array of larger structures through established synthetic protocols.
The compound is a valuable precursor for synthesizing more complex molecules that leverage the unique properties of the adamantane cage. The carboxylic acid functional group can readily undergo reactions such as amidation, esterification, or reduction to an alcohol, providing multiple pathways for elaboration. For instance, similar adamantane-based carboxylic acids have been used to create advanced materials like coordination polymers and metal-organic frameworks (MOFs). In these applications, the adamantane unit acts as a rigid spacer, while the carboxylate group coordinates to metal centers, leading to highly ordered, porous structures. nih.gov
The synthetic utility is further demonstrated by analogy with other adamantane derivatives. For example, adamantane-containing building blocks are employed in the synthesis of functionally substituted oxiranes and 1,2-disubstituted adamantane derivatives, which are themselves important intermediates for molecules with potential pharmacological activity. researchgate.netmdpi.com The stable framework of this compound makes it an ideal starting point for multi-step syntheses where harsh reaction conditions might otherwise degrade less robust cyclic systems.
While direct use of this compound as a chiral auxiliary is not prominently documented, its structure is amenable to such applications. Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily attaching to a substrate to direct a chemical reaction to form one enantiomer preferentially over the other. nih.govresearchgate.net The carboxylic acid group of the title compound could be coupled with a chiral amine, for example, to create a derivative capable of guiding stereoselective reactions, after which the auxiliary could be cleaved.
More established is the use of adamantane derivatives as precursors for specialized ligands in catalysis. The bulky and well-defined geometry of the adamantane group is highly effective at creating a specific steric environment around a metal center, influencing the selectivity and activity of a catalyst. Research has shown the synthesis of chiral bipyridine-diol ligands incorporating adamantyl groups for use in iron-catalyzed asymmetric reactions. acs.org Similarly, adamantane-based carboxylate ligands have been prepared for the construction of coordination polymers that exhibit catalytic activity. nih.gov The structure of this compound, combining the bulky adamantane cage with a coordinating carboxylate function, makes it a promising precursor for a new class of ligands for catalysis and materials science.
Integration as a Monomer in Polymer Chemistry and Advanced Materials Development
The incorporation of the adamantane moiety into polymers is a well-established strategy for enhancing material properties. The rigidity and bulk of the adamantane cage disrupt polymer chain packing, restrict chain mobility, and increase thermal stability. usm.edu this compound, through its carboxylic acid group, can be converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206), allowing its integration into a variety of polymer backbones. googleapis.com
Research has consistently shown that polymers containing adamantyl groups exhibit significantly improved thermomechanical properties compared to their non-adamantane counterparts. The introduction of adamantane into polymer chains, such as polymethacrylates (PMMA), polyimides, and polybenzoxazines, leads to a marked increase in the glass transition temperature (Tg) and enhanced thermal stability (decomposition temperature). researchgate.netingentaconnect.comnycu.edu.tw
The bulky, diamondoid structure of adamantane restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to induce the transition from a glassy to a rubbery state. researchgate.net For example, adamantane-containing polyimides have been reported with exceptionally high glass transition temperatures, in some cases exceeding 400°C. rsc.org This makes such polymers suitable for applications requiring high thermal performance and dimensional stability.
Table 1: Comparison of Thermal Properties of Adamantane-Containing Polymers
| Polymer Type | Specific Monomer/Unit | Glass Transition Temp. (Tg) | Key Finding | Reference |
|---|---|---|---|---|
| Polystyrene | 4-(1-adamantyloxy)styrene | 184 °C | Significant increase over standard polystyrene. | researchgate.net |
| Poly(methacrylate) | 1-adamantyl methacrylate (ADMA) | ~150 °C | Higher Tg and thermal stability compared to standard PMMA. | researchgate.netingentaconnect.com |
| Polyimide | 1,3-bis(4-aminophenyl) adamantane | 285–440 °C | Exceptionally high Tg, demonstrating excellent thermal stability. | rsc.org |
The unique structure of the adamantyl group enables the design of functional or "smart" materials with tailored properties for specific research applications.
Shape-Memory Polymers: Adamantane-containing polyurethanes have been developed that exhibit excellent shape-memory effects. The adamantane units act as netpoints that help to form a stable amorphous domain, enabling the material to be fixed in a temporary shape and recover its original form upon heating. These materials have potential applications in areas like self-unpacking devices and intelligent medical implants. nih.gov
Microporous Organic Polymers (MOPs): The rigid, three-dimensional structure of adamantane makes it an ideal building block for creating MOPs. When linked together, these units form networks with permanent porosity and high surface areas, which are being researched for applications in gas storage (e.g., hydrogen and carbon dioxide), separation, and catalysis. magtech.com.cn
Stimuli-Responsive Materials: Polymers functionalized with adamantane side chains can exhibit stimuli-responsive behavior. For example, poly(2-oxazoline)s with pendant adamantane groups show a distinct lower critical solution temperature (LCST). This phase-transition temperature can be precisely tuned by adding cyclodextrin (B1172386), which forms a host-guest complex with the adamantane moiety. This molecular recognition mechanism allows for the creation of smart materials that respond to specific chemical inputs, which is of interest for drug delivery systems. mdpi.compensoft.net
Intermediate in the Production of Specialty Chemicals for Research Purposes
This compound serves as a valuable intermediate in the synthesis of specialty chemicals, particularly for biomedical and pharmaceutical research. The combination of the lipophilic adamantane cage and the hydrophilic carboxylic acid group provides a scaffold that can be elaborated into a variety of target structures with potential biological activity.
The adamantane group is a well-known pharmacophore that can enhance the affinity of a molecule for a biological target or improve its pharmacokinetic profile. Derivatives of adamantane have been investigated for a wide range of therapeutic areas, including antiviral and anticancer research. For example, related adamantane acetic acid derivatives have been used to synthesize bioactive glycosphingolipid mimics for studying cellular metabolism. researchgate.net Other research has focused on creating adamantane-quinoline conjugates with anti-tuberculosis activity and adamantyl-ureas that act as potent enzyme inhibitors. nih.govescholarship.org The bifunctionality of this compound makes it a strategic starting material for accessing novel, high-value compounds for screening and development in these research fields.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-adamantyl methacrylate |
| 4-(1-adamantyloxy)styrene |
| 1,3-bis(4-aminophenyl) adamantane |
Structure Activity Relationship Sar Studies in Medicinal Chemistry Theoretical and Design Perspective
Design Principles for Adamantane-Containing Scaffolds in Drug Discovery Research
The incorporation of an adamantane (B196018) moiety into drug candidates is a well-established strategy in medicinal chemistry, often referred to as using a "lipophilic bullet". nih.govnih.gov This approach is guided by several key design principles aimed at optimizing the pharmacological profile of a molecule.
Lipophilicity and Bioavailability: The adamantane cage is highly lipophilic, a property that can significantly modulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net By introducing this group, medicinal chemists can enhance a molecule's ability to cross biological membranes, a critical factor for reaching its target site. nih.gov The ether linkage in (Adamantan-1-yloxy)-acetic acid provides a balance, combining the hydrophobicity of adamantane with the polarity of the acetic acid group.
Rigid Scaffold and Pharmacophore Orientation: The conformational rigidity of the adamantane skeleton is one of its most valuable assets in drug design. researchgate.net It serves as a stiff anchor, allowing for the precise spatial orientation of pharmacophoric groups. This reduces the number of possible conformations a molecule can adopt, which can lead to a more favorable binding entropy upon interaction with a biological target. nih.gov In this compound, the adamantane group acts as a bulky, defined scaffold, while the oxy-acetic acid tail provides functional groups for potential target interactions.
Metabolic Stability: The adamantane core is generally resistant to metabolic degradation. nih.govmdpi.com Its cage-like structure can shield adjacent functional groups from enzymatic cleavage, thereby increasing the metabolic stability and half-life of a drug. mdpi.com This principle is a key consideration in designing long-acting therapeutic agents.
Exploring Chemical Space: Substituting traditional aromatic rings with three-dimensional scaffolds like adamantane is a strategy to escape the "flatland" of drug discovery. publish.csiro.au This allows for a more effective exploration of the binding pockets of protein targets, which are themselves complex three-dimensional structures. publish.csiro.au The spherical nature of the adamantane group can lead to favorable interactions within hydrophobic pockets of target enzymes or receptors. nih.gov
The design of this compound embodies these principles. The adamantyl group provides lipophilicity and a stable, rigid anchor, while the acetic acid moiety offers a point for polar interactions or further chemical modification. The ether linkage provides a degree of flexibility, allowing the two components to adopt various orientations for optimal target binding.
Computational Modeling of Ligand-Target Interactions (e.g., molecular docking, pharmacophore generation for theoretical protein targets)
Computational methods are indispensable tools for predicting and analyzing the interaction of ligands like this compound with hypothetical biological targets. Molecular docking and pharmacophore modeling offer insights into potential binding modes and key interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For a theoretical target, such as an enzyme with a well-defined active site, this compound could be docked to evaluate its binding potential.
In a hypothetical docking scenario, the adamantane moiety would likely occupy a hydrophobic pocket within the protein's active site. mdpi.com The bulky and lipophilic nature of the adamantane cage is well-suited for making van der Waals contacts with nonpolar amino acid residues such as valine, leucine, isoleucine, and alanine. mdpi.com The carboxylic acid group of the acetic acid moiety could form crucial hydrogen bonds or ionic interactions with polar or charged residues like arginine, lysine, serine, or tyrosine at the rim of the active site. mdpi.commdpi.com The ether oxygen atom could also act as a hydrogen bond acceptor.
The table below illustrates hypothetical binding affinity scores for this compound and related adamantane derivatives against a theoretical protein target, based on typical values seen in docking studies of similar compounds. mdpi.comnih.gov
| Compound | Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Theoretical Interactions |
| This compound | Enzyme X (e.g., a hydrolase) | -7.5 to -9.0 | Hydrophobic (Adamantane); H-bonding (Carboxylate) |
| Adamantane-1-carboxylic acid | Enzyme X | -6.0 to -7.5 | Hydrophobic (Adamantane); H-bonding (Carboxylate) |
| 1-Adamantanol (B105290) | Enzyme X | -5.0 to -6.5 | Hydrophobic (Adamantane); H-bonding (Hydroxyl) |
| Amantadine | Ion Channel Y | -6.0 to -7.0 | Hydrophobic (Adamantane); Ionic (Amine) |
Pharmacophore Generation: A pharmacophore model defines the essential three-dimensional arrangement of features necessary for biological activity. Based on the structure of this compound, a hypothetical pharmacophore model could be generated. Such a model would typically include:
A hydrophobic feature representing the adamantane cage. nih.gov
A hydrogen bond acceptor feature corresponding to the ether oxygen and the carbonyl oxygen of the acid.
A hydrogen bond donor feature from the hydroxyl group of the acid.
A negative ionizable feature representing the carboxylate group at physiological pH.
This model could then be used to screen virtual libraries for other compounds with similar features that might bind to the same hypothetical target. mdpi.com
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Hypothetical Activity Prediction
Chemoinformatics and QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govopenbioinformaticsjournal.com These models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict a hypothetical biological activity (e.g., enzyme inhibition). The model would correlate the activity with various molecular descriptors calculated for each compound.
Key Steps in a Hypothetical QSAR Study:
Dataset Assembly: A dataset of this compound analogues would be created with variations in substituents on the adamantane cage or modifications to the acetic acid side chain.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:
Constitutional: Molecular weight, number of heteroatoms.
Topological: Indices describing molecular branching and connectivity. nih.gov
Geometrical: Molecular surface area, volume.
Quantum-Chemical: HOMO/LUMO energies, dipole moment. nih.gov
Physicochemical: LogP (lipophilicity), polar surface area (PSA).
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation linking the descriptors to the hypothetical activity. nih.gov
A hypothetical QSAR equation might look like this:
pIC₅₀ = β₀ + β₁(LogP) - β₂(PSA) + β₃(DipoleMoment)
This equation suggests that activity (pIC₅₀) increases with lipophilicity (LogP) and dipole moment, but decreases with increasing polar surface area.
The following table presents a hypothetical dataset and QSAR model for a series of this compound derivatives.
| Compound ID | R-group on Adamantane | LogP | PSA (Ų) | Hypothetical pIC₅₀ |
| A-1 | H | 2.8 | 46.5 | 5.2 |
| A-2 | 3-CH₃ | 3.3 | 46.5 | 5.6 |
| A-3 | 3-OH | 2.3 | 66.7 | 4.9 |
| A-4 | 3-Cl | 3.5 | 46.5 | 5.8 |
This analysis helps in understanding which properties are crucial for the hypothetical activity and allows for the rational design of new derivatives with potentially improved potency. nih.gov
Theoretical Considerations for Metabolism-Resistant Adamantane Scaffolds
The adamantane cage itself is known for its high metabolic stability due to the strength of its C-C and C-H bonds, making it resistant to cleavage. mdpi.com However, hydroxylation of the adamantane core, typically at the tertiary bridgehead positions, is a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes. scispace.com
In the context of this compound, the primary site for metabolism would be the adamantane ring and potentially the ether linkage.
Strategies for Designing Metabolism-Resistant Scaffolds:
Blocking Metabolic Hotspots: The bridgehead positions of the adamantane ring are susceptible to hydroxylation. Introducing substituents at these positions can sterically hinder the approach of CYP enzymes, thus improving metabolic stability. For instance, replacing hydrogen atoms with fluorine or methyl groups at the 3, 5, and 7 positions of the adamantane cage in this compound could block these metabolic "hotspots".
Modifying Electronic Properties: The introduction of electron-withdrawing groups, such as fluorine atoms, onto the adamantane scaffold can deactivate the C-H bonds towards oxidative metabolism. This can significantly increase the compound's half-life.
Bioisosteric Replacement: The ether linkage in this compound could be susceptible to O-dealkylation. To enhance stability, this linker could be replaced with a more metabolically robust group. For example, replacing the ether oxygen with a methylene (B1212753) group would yield 2-(Adamantan-1-yl)acetic acid, which may exhibit different metabolic properties and stability. nih.gov
The table below outlines theoretical strategies to enhance the metabolic stability of the this compound scaffold.
| Modification Strategy | Example Derivative | Rationale |
| Blocking Hydroxylation Sites | (3,5-Dimethyl-adamantan-1-yloxy)-acetic acid | Methyl groups at C3 and C5 sterically block metabolic hydroxylation. |
| Electronic Deactivation | (3-Fluoro-adamantan-1-yloxy)-acetic acid | The electron-withdrawing fluorine atom reduces the susceptibility of adjacent C-H bonds to oxidation. |
| Linker Modification | N-(Adamantan-1-yl)glycine | Replacing the ether linkage with a more stable amide bond. |
By employing these theoretical design principles, medicinal chemists can rationally modify the this compound structure to create analogues with potentially enhanced metabolic stability, a crucial attribute for the development of effective drug candidates. acs.org
Future Research Directions and Emerging Methodologies
Development of Asymmetric Synthesis Techniques for Chiral Derivatives
While (Adamantan-1-yloxy)-acetic acid itself is achiral, functionalization of the adamantane (B196018) core or the acetic acid moiety can introduce chirality, leading to derivatives with potentially distinct biological activities. The development of asymmetric synthesis is crucial for accessing enantiomerically pure forms of these chiral analogues.
Current research in adamantane chemistry provides a roadmap for this endeavor. For instance, the synthesis of chiral 1,2-disubstituted adamantane derivatives has been achieved through pathways involving enantiomerically pure ketoolefins, which undergo cyclization while retaining their stereochemistry. mdpi.com Another promising approach is the use of rhodium-catalyzed asymmetric C-H amination, which can install chiral amino groups onto the adamantane scaffold. thieme-connect.com This method has been successfully applied to produce optically pure amino derivatives on a gram scale. thieme-connect.com
Furthermore, the asymmetric aza-Henry reaction has been employed to synthesize α-trifluoromethyl β-nitroamines, which can be transformed into adamantane-type compounds containing chiral trifluoromethylamine fragments. frontiersin.org The use of chiral catalysts, such as amino acid-derived quaternary ammonium (B1175870) salts or Ni(II) complexes of Schiff bases derived from chiral amines, has proven effective in inducing enantioselectivity in reactions involving adamantane precursors. frontiersin.orgnih.gov These established methodologies for creating chiral centers in adamantane-containing molecules could be adapted to synthesize chiral derivatives of this compound, opening new avenues for stereoselective drug design and chiral materials.
| Asymmetric Method | Target Chiral Feature | Catalyst/Reagent Example | Key Finding | Reference(s) |
| C-H Amination | Chiral Amine | Chiral Rhodium(II) complex | Provides access to optically pure amino adamantane derivatives on a gram scale. | thieme-connect.com |
| Aza-Henry Reaction | Chiral Trifluoromethylamine | Amino acid-derived quaternary ammonium salts | Efficient synthesis of adamantane derivatives with chiral trifluoromethylamine fragments under mild conditions. | frontiersin.org |
| Michael Addition | Chiral Amino Acids | Chiral Ni(II) complex of Gly-Schiff base | Enables the synthesis of conformationally constrained, tailor-made amino acids with an adamantane scaffold. | nih.gov |
| Cyclization | 1,2-Disubstitution | Titanium(IV) chloride | Cyclization of enantiomerically pure ketoolefins retains stereochemistry to produce chiral 1,2-disubstituted adamantanes. | mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. For adamantane derivatives, flow chemistry has been demonstrated as a powerful tool for expediting lab-scale synthesis and simplifying processes that involve hazardous reagents or extreme conditions. researchgate.netacs.org
The synthesis of 2-aminoadamantane-2-carboxylic acid, for example, has been successfully adapted to a flow-based process, allowing for a high-yielding, scalable, and safer procedure. researchgate.netacs.org Similarly, a machine-assisted, telescoped flow procedure was developed for a class of analgesic adamantane derivatives, enabling the rapid synthesis of a library of compounds for biological evaluation. nih.gov These systems often integrate multiple reaction and purification steps, sometimes using heterogeneous reagents or scavenger resins to streamline the process. beilstein-journals.orgcam.ac.uk
Applying these principles to this compound and its future analogues could significantly accelerate their development. A continuous flow process could be designed for its synthesis and subsequent derivatization, allowing for rapid library generation. The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to improved yields and purity, while the containment of reactive intermediates enhances operational safety. researchgate.netbeilstein-journals.org The integration of in-line analysis and automated control systems further promises to create highly efficient and reproducible manufacturing platforms for these valuable compounds. beilstein-journals.orgcam.ac.uk
Advanced Computational Design and Virtual Screening of New Analogues
Computational methods are indispensable tools for accelerating the discovery and optimization of new bioactive molecules. For adamantane derivatives, techniques like virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies have been instrumental in identifying promising candidates and guiding synthetic efforts. lshtm.ac.uk
Virtual screening of large compound libraries has successfully identified adamantane-containing molecules as potential inhibitors for various biological targets, including the influenza virus M2 ion channel and MAPK-ERK proteins. researchgate.netresearchgate.net These in silico approaches filter vast chemical spaces to prioritize compounds for synthesis and testing, saving considerable time and resources. researchgate.net For instance, molecular docking studies have been used to understand the binding modes of adamantane-based inhibitors at the active sites of enzymes like urease, with binding free energy calculations correlating well with experimental activity. mdpi.com
For this compound, these computational strategies can guide the design of new analogues with tailored properties. By defining a target protein, researchers can perform virtual screening and docking to predict how modifications to the adamantane cage or the acetic acid side chain will affect binding affinity and selectivity. Furthermore, 3D-QSAR models can be developed based on a series of synthesized analogues and their measured biological activities. mdpi.com The resulting contour maps can visualize which structural features are favorable or unfavorable for activity, providing a clear roadmap for designing next-generation compounds with improved potency. mdpi.com
| Computational Technique | Application | Example Finding | Reference(s) |
| Virtual Screening | Lead Discovery | Identification of chebulagic acid as a candidate inhibitor of the drug-resistant M2(S31N) influenza virus protein. | researchgate.net |
| Molecular Docking | Binding Mode Analysis | Revealed key interactions of adamantane-carbothioamide derivatives with active site residues of urease. | mdpi.com |
| 3D-QSAR / CoMFA | Structure-Activity Relationship | Identified structural features relevant to the inhibitory activity of aminoadamantane analogues against the M2 ion channel. | mdpi.com |
| Molecular Dynamics (MD) Simulation | System Stability/Dynamics | Confirmed the stability of a diaza-adamantane ligand within the binding pocket of the MAPKERK protein. | researchgate.net |
Exploration in Supramolecular Chemistry and Nanomaterial Fabrication
The adamantane cage is a highly effective building block in supramolecular chemistry due to its well-defined structure and its strong hydrophobic interactions, particularly with host molecules like cyclodextrins. nih.govnih.gov This host-guest interaction is a powerful tool for constructing complex, self-assembled architectures and functional nanomaterials. nih.gov
Research has shown that adamantane derivatives can self-assemble with cyclodextrins to form stable 1:1 inclusion complexes. nih.govnih.gov This principle has been exploited to create supramolecular nanoparticles for targeted drug delivery, where adamantane-functionalized polymers assemble with cyclodextrin-functionalized polymers. nih.gov Similarly, adamantane-functionalized poly(acrylic acid) has been used to form polymer-shelled nanocontainers by anchoring to cyclodextrin (B1172386) vesicles, which can encapsulate hydrophilic molecules. nih.gov Beyond cyclodextrins, adamantane derivatives with hydrogen-bonding moieties, such as carboxylic acids, can self-assemble with complementary molecules like bipyridines to form extended polymeric chains and other ordered structures. rsc.org
The this compound molecule is an ideal candidate for exploration in this field. The adamantyl group can serve as a guest moiety for cyclodextrin-based hosts, while the carboxylic acid group can participate in hydrogen bonding or be used for covalent attachment to other components. This dual functionality could be leveraged to fabricate novel nanomaterials, such as hydrogels, vesicles, or functionalized surfaces. For example, by incorporating this compound into polymers or lipids, researchers could create self-assembling systems for drug encapsulation, sensing, or advanced coatings. nih.govrsc.orgbohrium.com
Investigation of Novel Catalytic Transformations for Adamantane Functionalization
Direct and selective functionalization of the adamantane C-H bonds is a significant challenge in synthetic chemistry due to their inertness. However, recent advances in catalysis are providing powerful new methods to overcome this hurdle. nih.govresearchgate.net These emerging transformations are crucial for creating novel adamantane derivatives that are otherwise difficult to access.
Photoredox catalysis, combined with hydrogen atom transfer (HAT), has emerged as a particularly effective strategy. acs.org This approach allows for the direct alkylation of adamantane's strong tertiary C-H bonds with excellent chemoselectivity, even in the presence of other functional groups. acs.org Different catalytic systems can even provide a reversal in selectivity, targeting specific positions on the adamantane scaffold. acs.org Other catalytic methods, including those mediated by transition metals, enable a wide range of functionalizations such as arylation, acylation, and amination. researchgate.net These reactions often proceed via radical or cationic intermediates, whose unique stability on the adamantane framework drives the transformations. nih.govresearchgate.net
Future research on this compound will benefit immensely from these novel catalytic methods. Applying selective C-H functionalization techniques to its adamantane core would allow for the one-step introduction of diverse functional groups (e.g., alkyl, aryl, nitrile). nih.gov This would rapidly generate a library of new analogues from a common precursor, bypassing lengthy synthetic routes. Such strategies would not only accelerate the exploration of structure-activity relationships but also enable the synthesis of highly complex and previously inaccessible molecular architectures based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Adamantan-1-yloxy)-acetic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves acylation of adamantane derivatives or coupling reactions. For example, reacting adamantanol with chloroacetic acid derivatives under reflux in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to facilitate nucleophilic substitution. Optimization parameters include temperature (40–60°C), solvent polarity, and catalyst use (e.g., DMAP for acylation). Purity is enhanced via column chromatography or recrystallization .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize byproducts like unreacted adamantane intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm adamantane incorporation via distinct -NMR signals (e.g., adamantane protons at δ 1.6–2.1 ppm) and ester/ether linkage verification.
- HPLC/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 210–254 nm.
- Melting Point : Compare observed values (e.g., 136–138°C for related adamantane derivatives) with literature data .
Q. What safety precautions are critical when handling this compound in the lab?
- Hazards : Skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
- Mitigation : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and ensure access to emergency showers/eye wash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous runoff .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields or spectroscopic data during synthesis?
- Root Cause Analysis :
- Byproduct Formation : Use LC-MS to identify side products (e.g., unreacted adamantanol or over-acylated derivatives).
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to improve solubility of adamantane intermediates, reducing incomplete reactions .
Q. What strategies are effective for studying the biological activity of this compound derivatives?
- Mechanistic Screening :
- Enzyme Assays : Test inhibition of target enzymes (e.g., proteases, kinases) using fluorogenic substrates. Adamantane’s rigidity enhances binding affinity, so perform docking studies to predict interactions .
- Cellular Models : Evaluate cytotoxicity (MTT assay) and apoptosis modulation (Annexin V staining) in cancer cell lines. Dose-response curves (1–100 µM) can clarify potency .
- Data Interpretation : Use Hill slopes to assess cooperative binding and IC values for comparative analysis against known inhibitors.
Q. How can researchers address conflicting data in the literature regarding adamantane derivatives’ physicochemical properties?
- Validation Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
